N-(2-fluorophenyl)-4-(1-piperidinylmethyl)benzamide
Übersicht
Beschreibung
N-(2-fluorophenyl)-4-(1-piperidinylmethyl)benzamide, also known as FPB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. FPB is a selective antagonist of the dopamine D3 receptor, which is involved in the regulation of reward and motivation pathways in the brain.
Wirkmechanismus
The mechanism of action of N-(2-fluorophenyl)-4-(1-piperidinylmethyl)benzamide involves the selective antagonism of the dopamine D3 receptor, which is a G protein-coupled receptor that is predominantly expressed in the mesolimbic pathway of the brain. The mesolimbic pathway is involved in the regulation of reward and motivation pathways, and the dopamine D3 receptor has been implicated in the development of addictive behaviors. By blocking the dopamine D3 receptor, N-(2-fluorophenyl)-4-(1-piperidinylmethyl)benzamide reduces the rewarding effects of drugs of abuse and decreases drug-seeking behavior.
Biochemical and Physiological Effects
N-(2-fluorophenyl)-4-(1-piperidinylmethyl)benzamide has been shown to have several biochemical and physiological effects, including the selective antagonism of the dopamine D3 receptor, the inhibition of dopamine uptake, and the modulation of the release of dopamine in the striatum. In addition, N-(2-fluorophenyl)-4-(1-piperidinylmethyl)benzamide has been shown to have a high affinity for the dopamine D3 receptor, making it a potent antagonist of this receptor.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-(2-fluorophenyl)-4-(1-piperidinylmethyl)benzamide in lab experiments include its high potency and selectivity for the dopamine D3 receptor, which makes it a useful tool for studying the role of this receptor in addiction and other disorders. In addition, N-(2-fluorophenyl)-4-(1-piperidinylmethyl)benzamide has been shown to have a favorable pharmacokinetic profile, making it suitable for in vivo studies. However, there are also limitations to using N-(2-fluorophenyl)-4-(1-piperidinylmethyl)benzamide in lab experiments, including the potential for off-target effects and the need for careful dosing to avoid toxicity.
Zukünftige Richtungen
There are several future directions for research on N-(2-fluorophenyl)-4-(1-piperidinylmethyl)benzamide, including the development of more selective and potent dopamine D3 receptor antagonists, the investigation of the therapeutic potential of N-(2-fluorophenyl)-4-(1-piperidinylmethyl)benzamide for addiction and other disorders, and the exploration of the role of the dopamine D3 receptor in other physiological and pathological processes. In addition, further studies are needed to fully understand the biochemical and physiological effects of N-(2-fluorophenyl)-4-(1-piperidinylmethyl)benzamide and to optimize its use in lab experiments.
Wissenschaftliche Forschungsanwendungen
N-(2-fluorophenyl)-4-(1-piperidinylmethyl)benzamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of drug addiction, schizophrenia, and Parkinson's disease. The selective antagonism of the dopamine D3 receptor by N-(2-fluorophenyl)-4-(1-piperidinylmethyl)benzamide has been shown to reduce drug-seeking behavior in animal models of addiction, suggesting that N-(2-fluorophenyl)-4-(1-piperidinylmethyl)benzamide may be a promising candidate for the development of novel pharmacotherapies for addiction. In addition, N-(2-fluorophenyl)-4-(1-piperidinylmethyl)benzamide has been shown to improve cognitive function in animal models of schizophrenia, indicating that it may have potential as a treatment for this disorder. Furthermore, the selective antagonism of the dopamine D3 receptor by N-(2-fluorophenyl)-4-(1-piperidinylmethyl)benzamide has been shown to increase the release of dopamine in the striatum, which may have therapeutic implications for Parkinson's disease.
Eigenschaften
IUPAC Name |
N-(2-fluorophenyl)-4-(piperidin-1-ylmethyl)benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O/c20-17-6-2-3-7-18(17)21-19(23)16-10-8-15(9-11-16)14-22-12-4-1-5-13-22/h2-3,6-11H,1,4-5,12-14H2,(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXUXQXWNCIQXAZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC=C(C=C2)C(=O)NC3=CC=CC=C3F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.